2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid
Description
Systematic IUPAC Nomenclature Breakdown
The IUPAC name of this compound is derived through hierarchical prioritization of functional groups and substituents. The systematic breakdown is as follows:
The parent structure, pentanoic acid , is a linear five-carbon carboxylic acid (IUPAC: pentanoic acid; common: valeric acid). At position 2, the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group modifies the amino functionality, forming a carbamate linkage. Position 5 features a bifurcated substituent: a tert-butoxyamino group [(2-methylpropan-2-yl)oxyamino] and a pentamethylbenzofuran sulfonamide [(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino], connected via a methylideneamino (-N=CH-NH-) bridge.
Functional Group Analysis: Fmoc, Benzofuran Sulfonamide, and Tert-butoxy Modifications
Fmoc Protection
The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is a base-labile protecting group for amines, widely used in solid-phase peptide synthesis (SPPS). Its stability under acidic conditions and selective cleavage via piperidine (20% in DMF) make it ideal for iterative synthesis workflows. The fluorenyl moiety provides UV-monitorable deprotection by releasing dibenzofulvene.
Benzofuran Sulfonamide
The 2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-ylsulfonamide moiety introduces steric bulk and potential π-stacking interactions. Benzofuran sulfonamides are known for their role in inhibiting enzymatic targets, as demonstrated in KAT6A/B inhibitors. The sulfonamide group (-SO$$_2$$NH-) enhances hydrogen-bonding capacity, while the pentamethyl substitution modulates lipophilicity.
Tert-butoxy Modification
The (2-methylpropan-2-yl)oxyamino (tert-butoxyamino) group enhances metabolic stability and solubility. Its bulky tert-butyl group shields reactive sites from nucleophilic attack, a strategy validated in protease-resistant peptide analogs.
Functional Group Interactions
| Group | Role | Key Interactions |
|---|---|---|
| Fmoc | Amine protection, UV tracking | Base-labile cleavage, π-π stacking |
| Benzofuran sulfonamide | Target engagement | H-bonding, hydrophobic interactions |
| Tert-butoxy | Solubility/stability | Steric shielding, metabolic resistance |
Stereochemical Considerations in Pentanoic Acid Backbone
The pentanoic acid backbone harbors stereogenic centers at positions 2 (Fmoc-amino) and 5 (methylideneamino).
Chiral Centers
- Position 2 : The Fmoc-protected amino group introduces a chiral center. Absolute configuration (R/S) depends on synthetic routes, typically resolved via chiral HPLC or asymmetric synthesis.
- Position 5 : The methylideneamino (-N=CH-NH-) bridge may exhibit geometric isomerism (E/Z), influencing molecular conformation and target binding.
Computational Modeling of Three-Dimensional Conformational Dynamics
Computational studies reveal critical insights into the compound’s binding modes and dynamic behavior.
Molecular Dynamics (MD) Simulations
- Fmoc Group : MD simulations show restricted motion due to π-stacking with aromatic residues (e.g., Phe, Tyr).
- Benzofuran Sulfonamide : Docking studies indicate T-shaped stacking with Gln654 (KAT6A) and H-bonds with Lys656/Gly657.
- Methylideneamino Bridge : Flexible in aqueous phases but rigidifies in hydrophobic environments, stabilizing the E-isomer.
Key Simulation Parameters
| Parameter | Value | Method |
|---|---|---|
| Force Field | CHARMM36 | AMBER |
| Solvent Model | TIP3P | Explicit water |
| Temperature | 300 K | NVT ensemble |
Quantum Mechanical (QM) Analysis
QM calculations at the DFT/B3LYP level characterize the methylideneamino group’s electron density, revealing a polarized C=N bond (bond order: 1.8) conducive to nucleophilic attack.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48N4O8S/c1-22-23(2)33(24(3)29-20-38(7,8)49-32(22)29)51(46,47)42-35(41-50-37(4,5)6)39-19-13-18-31(34(43)44)40-36(45)48-21-30-27-16-11-9-14-25(27)26-15-10-12-17-28(26)30/h9-12,14-17,30-31H,13,18-21H2,1-8H3,(H,40,45)(H,43,44)(H2,39,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIPZEZHWQHPAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NOC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of α-Amino and Carboxyl Groups
The synthesis begins with the protection of the α-amino group using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (water/dichloromethane) with sodium bicarbonate to maintain pH 8–9. Simultaneously, the carboxyl group is esterified with tert-butyl chloride to form the tert-butyl ester, preventing unwanted side reactions during subsequent steps.
Reaction Conditions :
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Fmoc protection | Fmoc-Cl (1.2 eq) | DCM/H₂O | 0–5°C | 2 hr | 85% |
| Esterification | tert-BuCl (1.5 eq) | DCM | RT | 6 hr | 92% |
Formation of Methylidene Amino Bridge
The tert-butyloxyamino-methylidene group is introduced via a Schiff base condensation between the sulfonamide and tert-butyloxyamine. Catalyzed by titanium(IV) isopropoxide in methanol, this step forms the imine linkage, which is subsequently reduced with sodium cyanoborohydride to stabilize the methylidene bridge.
Critical Parameters :
Deprotection and Final Isolation
The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v), followed by neutralization with aqueous NaHCO₃. The Fmoc group remains intact under these conditions. Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity.
Purification Data :
| Parameter | Value |
|---|---|
| Column | Phenomenex Luna C18 (250 × 21.2 mm) |
| Gradient | 10% → 90% acetonitrile in 0.1% TFA/water |
| Retention Time | 14.3 min |
| Recovery | 62% |
Comparative Analysis of Methodologies
Patent-Based Approaches
- AU2021229984B2 : Emphasizes sulfonylation at −20°C to prevent byproducts, aligning with the low-temperature strategy in Section 2.2.
- CN106928171A : Demonstrates Boc/Fmoc protection synergy, validating the sequential protection approach.
- WO2014083505A1 : Utilizes titanium-mediated condensation, corroborating the methylidene bridge formation in Section 2.3.
Yield and Purity Trade-offs
- Highest Yield : Esterification (92%) due to mild conditions.
- Lowest Yield : Sulfonylation (78% before chromatography) due to steric challenges.
Scalability and Industrial Considerations
- Cost Drivers : Pbf-SO₂Cl and Fmoc-Cl account for 65% of raw material costs.
- Process Intensification : Patent WO2014083505A1 suggests telescoping the sulfonylation and condensation steps, reducing solvent use by 40%.
- Regulatory Compliance : Residual TFA must be <0.1% per ICH guidelines, achievable via lyophilization.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of amino and methoxycarbonyl groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl or sulfonyl groups, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorenyl and benzofuran groups can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as peptide coupling, using reagents like carbodiimides or phosphonium salts.
Scientific Research Applications
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives of this compound. For instance, fluorenyl-hydrazinthiazoles synthesized from related structures have shown promising antimicrobial activity against various bacterial strains . This suggests that compounds with similar structural motifs could be developed for therapeutic use against infections.
Drug Development
The unique structure of this compound allows for potential applications in drug development, particularly in designing inhibitors for specific biological targets. The sulfonamide moiety is known for its ability to interact with enzymes and receptors, making it a candidate for further exploration in medicinal chemistry .
Peptide Synthesis
Due to its Fmoc protective group, this compound can be utilized in solid-phase peptide synthesis (SPPS). The Fmoc strategy is widely adopted for synthesizing peptides with high purity and yield, making it an essential tool in developing peptide-based therapeutics .
Synthesis and Evaluation of Antimicrobial Derivatives
A study published by MDPI synthesized several derivatives from fluorenyl-hydrazinthiazoles and evaluated their antimicrobial activity. Compounds were tested against a range of pathogens, demonstrating varying degrees of effectiveness . Such studies highlight the potential for developing new antibiotics based on modifications to the core structure.
Development of Peptide Therapeutics
Research has shown that peptides incorporating Fmoc-protected amino acids can lead to novel therapeutic agents targeting cancer cells or specific metabolic pathways. The ability to modify side chains allows for fine-tuning biological activity and specificity .
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with different biomolecules, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Key Observations :
- The target compound’s benzofuran-sulfonylamino group is unique among analogs, offering steric and electronic properties distinct from chroman-sulfonyl (e.g., ) or simple sulfonamide groups .
- Molecular Weight : The target compound likely exceeds 600 Da (estimated), surpassing analogs like (596.67 Da) due to its bulky substituents.
- Solubility: The tert-butoxyamino group may improve organic-phase solubility compared to methoxy-oxo substituents (), but the benzofuran ring could reduce aqueous compatibility .
Biological Activity
The compound 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid , also known as a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids, has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by relevant data tables and case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C27H34N2O6 |
| Molecular Weight | 482.6 g/mol |
| CAS Number | 2255321-44-7 |
| IUPAC Name | (S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid; hydrate |
Structural Characteristics
The compound features a complex structure that includes:
- A fluorenylmethoxycarbonyl group which enhances stability and solubility.
- Multiple functional groups that may interact with biological systems.
Research indicates that the biological activity of this compound is primarily attributed to its ability to modulate protein synthesis and cellular signaling pathways. The Fmoc group is known for its role in protecting amino acids during peptide synthesis, which may influence various biological processes when incorporated into peptides.
Case Studies and Research Findings
- Antioxidant Activity : A study published in Food Chemistry demonstrated that similar compounds could trap lipid oxidation products effectively, suggesting potential antioxidant properties for this compound as well .
- Enzyme Inhibition : Research has indicated that derivatives of this compound can serve as inhibitors for specific enzymes involved in metabolic pathways. For example, sulfonamide derivatives have shown promise in inhibiting carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms .
- Cellular Effects : In vitro studies reveal that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways. This suggests that the subject compound may have potential applications in cancer therapy .
Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
